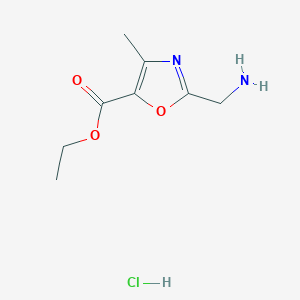

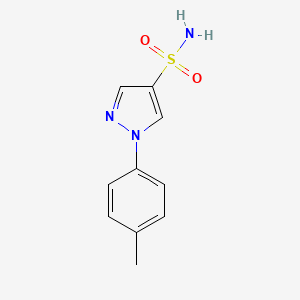

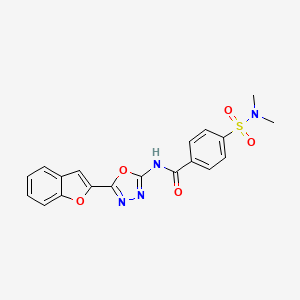

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

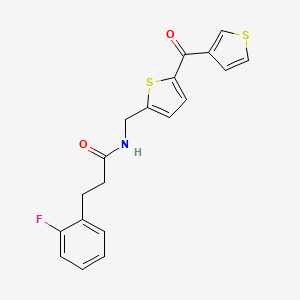

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTSP and has been synthesized using various methods.

Applications De Recherche Scientifique

Inhibition of Cyclooxygenase-2 (COX-2)

1-(p-Tolyl)-1H-pyrazole-4-sulfonamide and its derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This was demonstrated in a study where a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were evaluated for COX-2 inhibition both in vitro and in vivo, leading to the identification of potent and selective inhibitors of COX-2 (Penning et al., 1997).

Carbonic Anhydrase Inhibition

The sulfonamide moiety in pyrazole-based compounds, including 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide, exhibits significant inhibitory activity against human carbonic anhydrase isoenzymes. This was evident in a study where metal complexes of pyrazole based sulfonamide showed considerable inhibition against human erythrocyte carbonic anhydrase isozymes I and II (Büyükkıdan et al., 2017).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, closely related to 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide, have been synthesized and tested for their antiproliferative activities against various cell lines. One such study showed that these compounds, particularly effective against rat brain tumor cells (C6), exhibited promising broad-spectrum antitumor activity (Mert et al., 2014).

Lewis Base Catalyzed Synthesis of 4-Sulfonyl-1H-Pyrazoles

The synthesis of highly substituted 4-sulfonyl-1H-pyrazoles, which include 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide derivatives, has been achieved using a Lewis base-catalyzed process. This innovative approach involves critical steps like allenic sulfonamide formation and 1,3-sulfonyl shift (Zhu et al., 2013).

Synthesis and Transformation of Pyrazole Derivatives

Research has been conducted on the synthesis and transformation of pyrazole derivatives, including sulfonamide variants. These studies help in understanding the chemistry and potential applications of these compounds in various fields, including medicinal chemistry (Vasin et al., 2015).

Biological Activities of Sulfonamide Hybrids

Sulfonamides, such as 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide, form a significant class of drugs with a variety of pharmacological activities. Studies have explored sulfonamide hybrids, combining them with various moieties to achieve diverse biological activities, including antibacterial, antitumor, and carbonic anhydrase inhibitory effects (Ghomashi et al., 2022).

Propriétés

IUPAC Name |

1-(4-methylphenyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGCODFOIPLAHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2446362.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)

![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2446374.png)

![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)